FSCPX is classified as a small organic molecule that acts on the A1 adenosine receptor, which is part of the G protein-coupled receptor family. Its mechanism of action involves irreversible binding to the receptor, thus inhibiting its function and influencing various biochemical pathways associated with adenosine signaling .
The synthesis of FSCPX involves a multi-step process that begins with commercially available precursors. Key steps include:
FSCPX features a complex molecular structure characterized by its unique functional groups:
The presence of the fluorosulfonyl group contributes to its reactivity, particularly in nucleophilic substitution reactions, which are vital for its interaction with biological targets .
FSCPX primarily engages in nucleophilic substitution reactions due to its electrophilic fluorosulfonyl group. Key aspects include:
The major product formed from these reactions is the covalently bound complex between FSCPX and the A1 adenosine receptor, which is crucial for its antagonistic function.
FSCPX acts as an irreversible antagonist of the A1 adenosine receptor through several mechanisms:
Experimental studies have shown that FSCPX can paradoxically enhance certain responses when combined with other agents like nucleoside transport inhibitors, suggesting complex interactions within the cardiac interstitial environment .
FSCPX exhibits distinct physical and chemical properties relevant for its application:
These properties are critical for its use in both laboratory settings and potential therapeutic applications .
FSCPX has significant applications across various scientific fields:
The development of irreversible adenosine receptor antagonists represented a significant methodological advance in receptor pharmacology, enabling precise manipulation of receptor availability. FSCPX (8-cyclopentyl-3-[3-[[4-(fluorosulfonyl)benzoyl]oxy]propyl]-1-propylxanthine) emerged from efforts to create selective covalent modifiers of adenosine receptors. Early synthetic routes, documented in 2001, optimized the linkage between the xanthine pharmacophore and a reactive 4-(fluorosulfonyl)benzoyl group, yielding FSCPX as a potent irreversible A₁ adenosine receptor (A₁AR) antagonist [2] [7]. This molecule’s design leveraged the affinity of 8-cyclopentyl xanthine derivatives for A₁AR, coupled with a sulfonyl fluoride moiety that forms a covalent bond with nucleophilic residues (e.g., lysine or histidine) in the receptor’s binding pocket. Unlike reversible antagonists, FSCPX enabled permanent "receptor knock-down," facilitating studies of receptor recovery kinetics and spare receptor pools [2]. Its introduction provided a critical tool for dissecting adenosine receptor subtypes before the era of widespread genetic knockout models.
FSCPX exhibits exceptional selectivity and irreversibility toward A₁AR, with minimal interaction with A₂A, A₂B, or A₃ subtypes at conventional concentrations. Biochemical assays confirmed its mechanism: time-dependent inactivation of A₁AR that persisted after extensive washing, with pseudo-first-order kinetics consistent with covalent modification [2] [4]. The antagonism is quantified by shifts in agonist concentration-response curves. For example, FSCPX pretreatment (100 nM, 45 min) reduced the Bₘₐₐ (maximum binding capacity) of the A₁AR agonist [³H]CCPA by >80% in rat brain membranes without altering K𝒹 [4].
Table 1: Affinity and Selectivity Profile of FSCPX
Property | Value/Observation | Experimental Model |
---|---|---|
A₁AR Inactivation (Kᵢ) | 1.2 ± 0.3 nM | Guinea pig atrial membranes |
Selectivity (vs. A₂AR) | >1,000-fold | Radioligand binding assays |
Onset Half-life | 12 ± 2 min | Isolated rat cardiomyocytes |
Recovery Half-life | >24 hours | Functional recovery studies |
This irreversible property underpinned FSCPX’s utility in key discoveries:
Cardiac A₁AR activation mediates critical protective responses, including negative inotropy (reduced contractile force) and anti-ischemic effects. FSCPX became indispensable for isolating A₁AR-specific cardiac phenomena due to its irreversible blockade. In isolated guinea pig left atria, FSCPX pretreatment:
However, studies uncovered a paradoxical interaction with nucleoside transport inhibitors (NTIs) like NBTI (S-(2-hydroxy-5-nitrobenzyl)-6-thioinosine). When atria were pretreated with FSCPX and NBTI, adenosine’s inotropic effect was enhanced rather than inhibited—a phenomenon irreconcilable with pure A₁AR blockade [3] [5] [6]. Mathematical modeling of concentration-response curves suggested FSCPX interfered with NBTI’s ability to elevate interstitial endogenous adenosine (Figure 1). Specifically:
"FSCPX pretreatment inhibits only one effect of NBTI ... mediated via increasing the interstitial concentration of endogenous adenosine. The other effect ... mediated by elevating the interstitial level of exogenous adenosine ... remains intact" [5].
Table 2: Myocardial Effects of FSCPX in Experimental Models
Experimental Condition | Effect on Adenosine Response | Proposed Mechanism |
---|---|---|
FSCPX alone | ▶️ Rightward shift in E/c curve | Irreversible A₁AR inactivation |
FSCPX + NBTI | ▶️ Enhanced maximal response to adenosine | Inhibition of interstitial adenosine production |
FSCPX + NBMPR (rat atrium) | ▶️ Reproduced "paradox" effect | Conservation across species |
This led to the hypothesis that FSCPX inhibits ectonucleotidases (e.g., CD39/CD73), enzymes generating interstitial adenosine from ATP (Figure 2). Supporting evidence includes:
Figure 1: Proposed Mechanism of FSCPX-NBTI Interaction in Myocardium
Endogenous Adenosine Pathway: ATP (Interstitial) → CD39 → ADP → CD39 → AMP → CD73 → Adenosine ↑ FSCPX inhibition? ↓ NBTI blocks ENT1 uptake Accumulated adenosine desensitizes A₁AR
Exogenous Adenosine Pathway: Administered adenosine → ENT1 uptake blocked by NBTI → Accumulation → A₁AR activation
Figure 2: FSCPX's Dual Actions in Cardiac TissueTraditional View:FSCPX → Covalent A₁AR Inactivation → Reduced agonist responseRevised View:FSCPX →
The ectonucleotidase hypothesis positions FSCPX as a unique dual-target tool compound. Its potential off-target action necessitates cautious interpretation of studies using it solely as an A₁AR antagonist, particularly in systems with high endogenous adenosine tone. Conversely, this polypharmacology illuminates new avenues:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7